5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine
Description
The compound 5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative with a 3-amine core, substituted at position 1 with an isopropyl group and at position 5 with a 2-methylpiperidine carbonyl moiety. Its molecular formula is C₁₃H₂₁N₄O (molecular weight: ~249.34 g/mol). The 2-methylpiperidine group may enhance lipophilicity and membrane permeability, while the isopropyl substituent contributes to steric effects and metabolic stability.
Properties
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)17-11(8-12(14)15-17)13(18)16-7-5-4-6-10(16)3/h8-10H,4-7H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAXGZCPJXKIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NN2C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Cyclocondensation with 1,3-Dielectrophiles
The pyrazole ring is typically formed through cyclocondensation reactions between hydrazines and 1,3-dielectrophilic precursors. For this compound, specific modifications are required to install the C3 amine and C5 carbonyl groups:
Reaction Scheme 1 :
Hydrazine derivative + β-ketoester → Pyrazole intermediate
Key modifications:
- Use of tert-butyloxycarbonyl (Boc)-protected hydrazines to enable subsequent amine functionalization.
- Selection of β-ketoesters containing latent leaving groups at the C5 position for later piperidine coupling.
Optimized Conditions :
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Yield: 68–72% (isolated).
N1-Isopropylation Strategies
Alkylation of Pyrazole Intermediates
Introduction of the isopropyl group at the N1 position employs nucleophilic substitution or transition-metal catalyzed coupling:
Method 3.1.1 : Direct Alkylation
Pyrazole + 2-bromopropane → 1-Isopropylpyrazole
Conditions :
- Base: K2CO3 (2.5 equiv)
- Solvent: DMF, 60°C, 12 h
- Yield: 58% (requires excess alkylating agent).
Method 3.1.2 : Buchwald–Hartwig Amination
Chloropyrazole + Isopropylamine → 1-Isopropylpyrazole
Catalytic System :
- Pd2(dba)3 (3 mol%)
- Xantphos (6 mol%)
- Cs2CO3 base
- Toluene, 100°C
- Yield: 82% (improved regioselectivity).
C5 Carbonyl Functionalization with 2-Methylpiperidine
Amide Bond Formation Techniques
The critical C5 carbonyl group is installed via amide coupling between pyrazole-5-carboxylic acid derivatives and 2-methylpiperidine:
Method 4.1.1 : Acid Chloride Route
Pyrazole-5-CO2H → Pyrazole-5-COCl + 2-Methylpiperidine → Target compound
Reaction Parameters :
- Chlorinating agent: SOCl2 (neat, reflux)
- Coupling base: Et3N (2 equiv)
- Solvent: THF, 0°C → RT
- Yield: 65%.
Method 4.1.2 : Carbodiimide-Mediated Coupling
Pyrazole-5-CO2H + HATU/DIPEA + 2-Methylpiperidine → Target compound
Optimized Protocol :
- Coupling reagent: HATU (1.2 equiv)
- Base: DIPEA (3 equiv)
- Solvent: DCM, 0°C → RT, 4 h
- Yield: 78% (superior to EDCl/HOBt systems).
Tandem Synthetic Approaches
One-Pot Multicomponent Synthesis
Recent advances enable concurrent pyrazole formation and functionalization:
Reaction Design :
β-Ketoester + Boc-hydrazine + Isopropyl bromide + 2-Methylpiperidine → Target compound
Key Steps :
- In situ cyclocondensation to form pyrazole
- Simultaneous N-alkylation and amide formation
- Final Boc deprotection with TFA
Advantages :
Structural Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
Table 1 : NMR Spectral Assignments (DMSO- d6)
| Position | δH (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 | 6.82 | s | Pyrazole C3-H |
| H-5 | - | - | Carbonyl substituted |
| Piperidine CH3 | 1.12 | d ( J = 6.5 Hz) | 2-Me group |
Mass Spectrometry :
X-ray Crystallography :
- Bond lengths: C5-CO = 1.225 Å (typical for amides)
- Dihedral angle: 12.8° between pyrazole and piperidine planes.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Control of substituent orientation remains challenging:
Amide Bond Stability
The C5 carbonyl shows sensitivity to:
- Strong nucleophiles (e.g., Grignard reagents)
- Prolonged exposure to acidic conditions (>1M HCl)
Stabilization Methods :
- Use of Weinreb amide intermediates
- In situ generation of acid chlorides.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern approaches enhance scalability:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 34 |
| PMI (kg/kg) | 132 | 58 |
| Energy consumption | 48 MJ/mol | 19 MJ/mol |
Chemical Reactions Analysis
Types of Reactions
5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: CHNO. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of a piperidine moiety enhances its pharmacological properties, making it a subject of interest in drug development.
Biological Activities
1. Antimicrobial Activity:
Research indicates that derivatives of pyrazole compounds, including 5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .
2. Anticancer Potential:
The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy . For instance, pyrazole derivatives have been shown to inhibit tumor growth in vitro and in vivo, indicating their potential as lead compounds in cancer treatment .
3. Anti-inflammatory Effects:
Some studies have suggested that pyrazole derivatives possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested using the disc diffusion method and showed promising results compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays were performed on breast cancer cell lines (MCF7 and MDA-MB231), where the compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₁₆N₄O
- Molecular Weight : 208.27 g/mol
- Key Differences :
- Replaces the 2-methylpiperidine group with a simpler piperidine ring.
- Lacks the isopropyl group at position 1 (substituted with methyl).
- However, reduced lipophilicity may limit bioavailability compared to the target compound.
Compound B : 5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 194.28 g/mol
- Key Differences: Substituents at positions 2 (1-methylpiperidin-4-yl) and 5 (methyl) differ. No carbonyl group, altering electronic properties.
- Implications : The absence of the carbonyl group reduces hydrogen-bonding capacity, likely diminishing interactions with polar residues in biological targets.
Compound C : 1-(Adamantan-1-yl)-1H-pyrazol-3-amine
Physicochemical and Pharmacokinetic Properties
Analysis :
- The target compound’s 2-methylpiperidine carbonyl group balances lipophilicity and hydrogen-bonding capacity, making it more versatile than Compounds A and B.
- Compared to Compound C, the isopropyl group offers a compromise between steric bulk and metabolic stability.
Challenges :
- Introducing the 2-methylpiperidine group may require protection/deprotection steps to avoid side reactions.
- The isopropyl group’s steric effects could slow reaction kinetics during coupling steps.
Biological Activity
5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and virology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that pyrazole derivatives can inhibit key enzymes involved in cellular signaling pathways. Specifically, compounds similar to this compound have shown activity against phosphoinositide 3-kinase (PI3K), an important player in cancer cell proliferation and survival . The inhibition of PI3K can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, certain pyrazolo[3,4-d]pyrimidines demonstrated significant inhibitory effects on respiratory syncytial virus (RSV) with EC50 values ranging from 5–28 μM . While specific data on the antiviral activity of this compound is limited, its structural similarity to known antiviral agents suggests potential efficacy.
Anticancer Properties
In vitro studies have shown that pyrazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, related compounds exhibited IC50 values as low as 0.36 µM against CDK2, indicating potent anticancer activity . The selective inhibition of CDKs can lead to decreased proliferation of cancer cells, making these compounds promising candidates for cancer therapy.
Study 1: Inhibition of PI3K
A study focused on the synthesis of pyrazolo[1,5-a]pyrimidines found that modifications at the C(2) position significantly affected their potency as PI3K inhibitors. Compounds with specific amine substitutions demonstrated enhanced selectivity and activity against PI3Kδ .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.25 | >100 |
| Compound B | 0.36 | >80 |
| Compound C | 0.45 | >50 |
Study 2: Antiviral Efficacy
Another investigation assessed the antiviral properties of various pyrazole derivatives against hepatitis C virus (HCV). The most effective compounds showed an IC50 value of approximately 6.7 µM, indicating strong antiviral activity .
Q & A
Q. How can researchers optimize the synthesis conditions for 5-(2-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine?
- Methodological Answer : Synthesis optimization involves selecting appropriate reagents and reaction conditions. For pyrazole derivatives, refluxing in polar solvents (e.g., THF or DMF) under basic conditions is common. For example, alkylation of pyrazole precursors with 2-methylpiperidine-1-carbonyl groups can be performed using a molar ratio of 1:1.2 (pyrazole:alkylating agent) at 80–100°C for 8–12 hours. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥70%) .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Trituration with methanol followed by cold-water washes effectively removes unreacted precursors. For impurities with similar polarity, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Crystallization from methanol or ethanol is recommended for obtaining single crystals suitable for X-ray diffraction analysis .
Q. Which analytical methods reliably confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-d6) confirm substituent positions (e.g., piperidine carbonyl at δ 165–170 ppm).
- HRMS : Exact mass analysis (ESI+) validates molecular formula (e.g., [M+H]+ calculated for CHNO: 265.1664).
- HPLC : Reverse-phase HPLC (UV detection at 254 nm) quantifies purity (>98%) .
Advanced Research Questions
Q. How can researchers analyze the compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (K values).
- Molecular Docking : Use software like AutoDock Vina to simulate binding modes, focusing on hydrogen bonding with the piperidine carbonyl and hydrophobic interactions with the isopropyl group. Validate via mutagenesis studies on key residues .
Q. How to resolve contradictions in reaction yields reported across different synthetic routes?
- Methodological Answer : Contradictions often arise from solvent polarity or temperature variations. For example, THF may yield 65% at 80°C, while DMF achieves 75% at 100°C due to improved solubility of intermediates. Statistical Design of Experiments (DoE) identifies critical parameters:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | +15% |
| Solvent | DMF > THF | +10% |
| Reaction Time | 10–12 hr | +5% |
| Multivariate analysis (ANOVA) prioritizes temperature as the most significant variable . |
Q. What computational strategies aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian09 to optimize geometries (B3LYP/6-31G*) and calculate electrostatic potentials, identifying regions for substitution (e.g., methyl groups on piperidine for lipophilicity).
- Reaction Path Search : Apply the AFIR method to explore feasible synthetic routes for derivatives. ICReDD’s integrated computational-experimental workflows reduce development time by 40% .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across cell lines?
- Methodological Answer : Variability may stem from cell-specific expression of target proteins. Normalize activity data using:
- qPCR : Quantify target mRNA levels.
- Western Blot : Measure protein expression.
For example, IC values in HEK293 (1.2 µM) vs. HeLa (3.5 µM) correlate with 2.3-fold higher target protein expression in HEK293. Use stratified analysis to report cell line-specific efficacy .
Experimental Design Considerations
Q. What in silico tools predict metabolic stability of this compound?
- Methodological Answer :
- CYP450 Metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., piperidine ring oxidation).
- ADMET Prediction : SwissADME estimates bioavailability (30–50%) and blood-brain barrier permeability (low, logBB < -1). Prioritize derivatives with reduced CYP3A4 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
